
3-(Difluoromethyl)-3-methylazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-3-methylazetidine is a fluorinated organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-3-methylazetidine typically involves the fluorination of a precursor azetidine compound. One common method is the reaction of 3-methylazetidine with a difluoromethylating agent under controlled conditions. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the fluorination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions: 3-(Difluoromethyl)-3-methylazetidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted azetidines.
科学的研究の応用
3-(Difluoromethyl)-3-methylazetidine has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated molecules in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials that require fluorinated components for enhanced properties.
作用機序
The mechanism by which 3-(Difluoromethyl)-3-methylazetidine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms in the compound can enhance binding affinity and selectivity towards these targets.
類似化合物との比較
3-(Difluoromethyl)-3-methylazetidine is unique due to its difluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:
3-(Fluoromethyl)-3-methylazetidine: Lacks one fluorine atom, resulting in different reactivity and properties.
3-(Difluoromethyl)-1-methylazetidine: Similar structure but with a different position of the methyl group.
3-(Difluoromethyl)-3-ethylazetidine: Contains an ethyl group instead of a methyl group, leading to variations in chemical behavior.
These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their substituents.
特性
IUPAC Name |
3-(difluoromethyl)-3-methylazetidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c1-5(4(6)7)2-8-3-5/h4,8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDGZMDFMOJNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
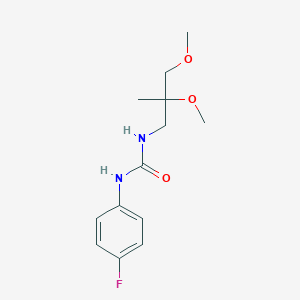
![N-benzyl-10-(2,5-dimethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2766950.png)
![2-(4-methoxyphenyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2766953.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2766955.png)
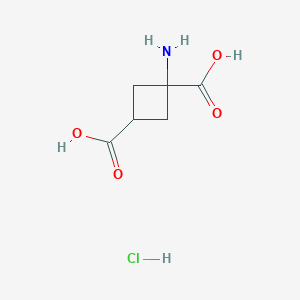
![7-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B2766960.png)
![2-chloro-5-({[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyrazine](/img/structure/B2766961.png)
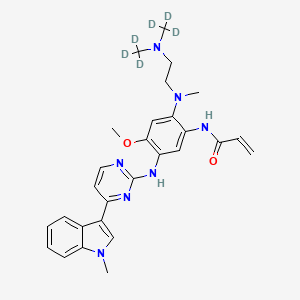
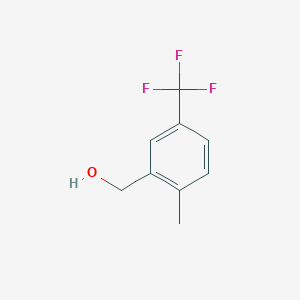
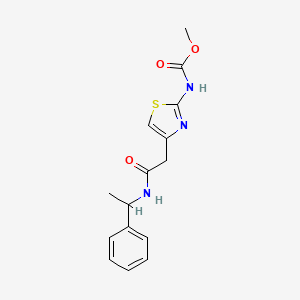
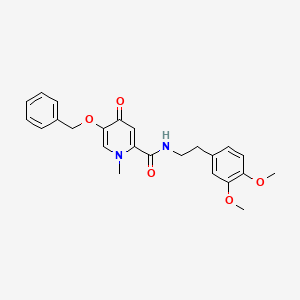
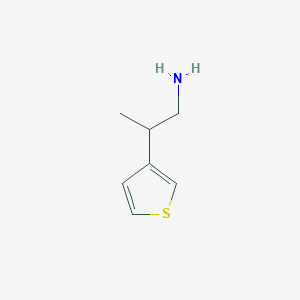
![3-(4-fluorobenzamido)-5-methyl-N-[(pyridin-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B2766969.png)
![ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2766970.png)
